3-(1-Aminopropan-2-yl)aniline
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Overview
Description
3-(1-Aminopropan-2-yl)aniline is an organic compound with the molecular formula C9H14N2 It is a derivative of aniline, where the amino group is substituted at the 3-position with a 1-aminopropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with 1-chloropropan-2-amine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Aniline and 1-chloropropan-2-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Aniline is dissolved in a suitable solvent, such as ethanol or methanol, and 1-chloropropan-2-amine is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-(1-nitropropan-2-yl)aniline. This process involves the following steps:
Starting Material: 3-(1-nitropropan-2-yl)aniline.
Catalyst: A suitable hydrogenation catalyst, such as palladium on carbon (Pd/C).
Reaction Conditions: The reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Procedure: The nitro compound is dissolved in a solvent, such as ethanol, and the catalyst is added. The mixture is subjected to hydrogen gas under pressure until the reduction is complete.
Isolation: The product is isolated by filtration to remove the catalyst, followed by purification.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Imines or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-(1-Aminopropan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, with a simple amino group attached to the benzene ring.
N-Methylaniline: Aniline derivative with a methyl group attached to the nitrogen atom.
3-Aminopropylaniline: Similar structure with a propyl group attached to the amino group.
Uniqueness
3-(1-Aminopropan-2-yl)aniline is unique due to the presence of the 1-aminopropan-2-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6,10-11H2,1H3 |
InChI Key |
WNSOPEPCOKUAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)N |
Origin of Product |
United States |
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